2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine oxalate
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Overview
Description
2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine oxalate is a chemical compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to an ethanamine moiety The oxalate salt form enhances its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine oxalate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Ethanamine Moiety: The ethanamine group is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with ethylene diamine.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized 2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanol
- 2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)acetic acid
- 2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)propane
Uniqueness
2-(4-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides a versatile platform for further chemical modifications. The ethanamine moiety allows for potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
oxalic acid;2-[4-(trifluoromethyl)imidazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.C2H2O4/c7-6(8,9)5-3-12(2-1-10)4-11-5;3-1(4)2(5)6/h3-4H,1-2,10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPPYQNJZHYPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCN)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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